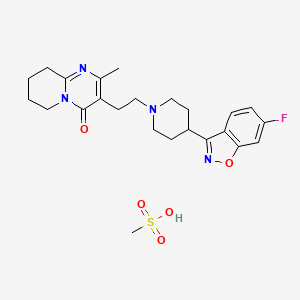

Risperidone mesylate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2.CH4O3S/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;1-5(2,3)4/h5-6,14,16H,2-4,7-13H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUQOWYTFBZUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Risperidone Mesylate's Antagonism of Dopamine D2 Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone, a cornerstone in the management of schizophrenia and other psychotic disorders, exerts its primary therapeutic effect through the potent antagonism of dopamine D2 receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this interaction. We will dissect the binding kinetics, in vivo receptor occupancy, and the consequential blockade of downstream signaling pathways. This document synthesizes quantitative data from key studies, details the experimental protocols used to derive this data, and visually represents the involved signaling cascades and experimental workflows through detailed diagrams.

Introduction

The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder.[1] The therapeutic efficacy of antipsychotic medications is largely attributed to their ability to modulate this hyperactivity by blocking dopamine D2 receptors.[2][3] Risperidone, a second-generation atypical antipsychotic, is a potent D2 receptor antagonist, but also exhibits a high affinity for serotonin 5-HT2A receptors, a characteristic thought to contribute to its atypical profile and reduced incidence of extrapyramidal symptoms at lower therapeutic doses compared to first-generation antipsychotics.[1][2][4] This document focuses specifically on the interaction of risperidone with the dopamine D2 receptor, providing a detailed technical overview for research and development professionals.

Quantitative Analysis of Risperidone-D2 Receptor Interaction

The interaction between risperidone and the dopamine D2 receptor has been extensively quantified through various in vitro and in vivo methodologies. The following tables summarize key quantitative data from the scientific literature, providing a comparative overview of risperidone's binding affinity and receptor occupancy.

Table 1: In Vitro Binding Affinity of Risperidone for Dopamine D2 Receptors

| Parameter | Value (nM) | Species | Assay Details | Reference |

| Ki | 1.4 | Rat | Radioligand displacement with [3H]-spiperone | [5] |

| Ki | 3.13 | Not Specified | Radioligand binding | [6] |

| Ki | 3.2 | Not Specified | Radioligand binding | [1] |

| Ki | 3.3 | Human (cloned) | Radioligand binding | [7] |

| pKi | 7.72 (equivalent to 19 nM) | Rat Striatum | Inhibition of [3H]methylspiperone binding | [8] |

| IC50 | 0.89 | Rat Striatal Slices | Functional assay | [5] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Dopamine D2 Receptor Occupancy of Risperidone

| Dosage | Mean Occupancy (%) | Brain Region | Imaging Technique | Reference |

| 2 mg/day (oral) | 66% | Striatum | [11C]-raclopride PET | [9] |

| 4 mg/day (oral) | 73% | Striatum | [11C]-raclopride PET | [9] |

| 4 mg (oral) | 79% | Striatum | [123I]IBZM SPECT | [10] |

| 6 mg/day (oral) | 79% | Striatum | [11C]-raclopride PET | [9] |

| 25 mg (long-acting injectable, post-injection) | 71.0% | Striatum | [11C]raclopride PET | [11][12][13] |

| 25 mg (long-acting injectable, pre-injection) | 54.0% | Striatum | [11C]raclopride PET | [11][12][13] |

| 50 mg (long-acting injectable, post-injection) | 74.4% | Striatum | [11C]raclopride PET | [11][12][13] |

| 50 mg (long-acting injectable, pre-injection) | 65.4% | Striatum | [11C]raclopride PET | [11][12][13] |

| 75 mg (long-acting injectable, post-injection) | 81.5% | Striatum | [11C]raclopride PET | [11][12][13] |

| 75 mg (long-acting injectable, pre-injection) | 75.0% | Striatum | [11C]raclopride PET | [11][12][13] |

PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) are in vivo imaging techniques used to measure receptor occupancy in the brain.

Table 3: Risperidone Dose and Plasma Concentration for 50% D2 Receptor Occupancy (ED50)

| Parameter | Value | Measurement Method | Reference |

| ED50 (Dose) | 0.98 mg | [11C]MNPA PET | [14][15] |

| ED50 (Dose) | 1.03 mg | [11C]raclopride PET | [14][15] |

| ED50 (Plasma Concentration) | 8.01 ng/ml | [11C]raclopride PET | [14][15] |

| ED50 (Plasma Concentration) | 9.15 ng/ml | [11C]MNPA PET | [14][15] |

| ED50 (Plasma Concentration) | 11.06 ng/ml | [11C]raclopride PET | [11][12][13] |

ED50 is the dose or plasma concentration of a drug that produces 50% of its maximal effect, in this case, 50% occupancy of the D2 receptors.

Experimental Protocols

The quantitative data presented above are derived from a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a drug to a specific receptor.

Objective: To determine the Ki of risperidone for the dopamine D2 receptor.

Materials:

-

Rat striatal tissue or cells expressing cloned human D2 receptors.

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride.

-

Non-specific binding agent: Haloperidol or another suitable D2 antagonist.

-

Risperidone mesylate solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of risperidone. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a high concentration of a non-specific binding agent.

-

Equilibrium: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the risperidone concentration and use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor occupancy in the living human brain.

Objective: To measure the percentage of D2 receptor occupancy by risperidone in patients.

Materials:

-

PET scanner.

-

Radiotracer: Typically [11C]-raclopride, a D2 receptor antagonist.

-

Human subjects (patients receiving risperidone).

-

Arterial blood sampling equipment (for some protocols).

-

Image analysis software.

Protocol:

-

Subject Preparation: Patients are positioned in the PET scanner, and a transmission scan is often performed for attenuation correction.

-

Radiotracer Injection: A bolus of [11C]-raclopride is injected intravenously.

-

Dynamic PET Scan: A dynamic scan is acquired over a period of 60-90 minutes to measure the uptake and washout of the radiotracer in the brain.

-

Blood Sampling (optional but recommended for full kinetic modeling): Arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as the input function.

-

Image Reconstruction and Analysis: The dynamic PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically in the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region).

-

Quantification of Binding Potential: The binding potential (BPND) of the radiotracer is calculated for the striatum. This can be done using various kinetic models (e.g., the simplified reference tissue model).

-

Occupancy Calculation: The D2 receptor occupancy is calculated by comparing the BPND in the medicated patient to the average BPND in a group of unmedicated, healthy control subjects: Occupancy (%) = 100 * (BPND,control - BPND,patient) / BPND,control.

References

- 1. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. jneurosci.org [jneurosci.org]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. [PDF] A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone. | Semantic Scholar [semanticscholar.org]

- 9. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [123I]Iodobenzamide binding to the rat dopamine D2 receptor in competition with haloperidol and endogenous dopamine--an in vivo imaging study with a dedicated small animal SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Risperidone Mesylate: An In-depth Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the core physicochemical properties of Risperidone Mesylate, intended for researchers, scientists, and drug development professionals. This document summarizes essential quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support ongoing research and development efforts.

Introduction

Risperidone, an atypical antipsychotic, is a selective monoaminergic antagonist with high affinity for serotonin Type 2 (5-HT2) and dopamine Type 2 (D2) receptors.[1][2] It is primarily used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1] The mesylate salt of risperidone is often utilized to improve the aqueous solubility of the otherwise sparingly soluble risperidone base.[3] Understanding the distinct physicochemical properties of this compound is crucial for formulation development, analytical method development, and predicting its pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties

The following tables summarize the key physicochemical properties of both Risperidone (base) and its mesylate salt. Data for the mesylate form is specifically noted where available.

Table 1: General and Physical Properties

| Property | Risperidone Base | This compound | Source(s) |

| Chemical Structure | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one methanesulfonate | [1][4] |

| Molecular Formula | C₂₃H₂₇FN₄O₂ | C₂₃H₂₇FN₄O₂ · CH₄SO₃ | [4] |

| Molecular Weight | 410.49 g/mol | 506.58 g/mol | [4] |

| Appearance | White to slightly beige powder | Crystalline solid | [5] |

| Melting Point | 169-173 °C | Data not explicitly available; may exist as a hydrate[3] | [6][7] |

Table 2: Solubility and Partitioning Properties

| Property | Risperidone Base | This compound | Source(s) |

| Aqueous Solubility | Practically insoluble (approx. 5 µg/mL at 37°C) | ≥ 10 mg/mL, typically 20-200 mg/mL | [3][8] |

| Solubility in Organic Solvents | Soluble in methanol and 0.1 N HCl; freely soluble in methylene chloride. Soluble in DMSO (~2 mg/mL) and ethanol (~0.3 mg/mL). | Data not explicitly available | [5][9] |

| pKa (Strongest Basic) | 8.24 - 8.76 | Data not explicitly available; expected to be similar to the base | [10][11] |

| logP (Octanol/Water) | 2.63 - 3.50 | Data not explicitly available; may differ from the base due to salt form | [3][11] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[12]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration plateaus.[13]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation and/or filtration through a low-binding membrane filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][14]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.[15]

Methodology:

-

Instrument Calibration: Calibrate a pH meter and electrode system using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15] Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).[16]

-

Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant, adding small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[15]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization. Perform the titration in triplicate.

Determination of logP (HPLC Method)

A reversed-phase HPLC method can be used to estimate the octanol-water partition coefficient (logP). This method correlates the retention time of a compound with its lipophilicity.[9]

Methodology:

-

System Preparation: Use a reversed-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[17]

-

Calibration: Prepare a series of standard compounds with known logP values that span the expected logP of this compound. Inject each standard and record its retention time (t_R).

-

Data Analysis (Calibration Curve): Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column. Plot log(k) versus the known logP values to generate a calibration curve.

-

Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject the sample and record its retention time.

-

logP Calculation: Calculate the capacity factor for this compound and use the calibration curve to determine its logP value.[18]

Mechanism of Action and Signaling Pathways

The therapeutic effects of risperidone are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[19]

Dopamine D2 Receptor Antagonism

Overactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia. Risperidone acts as a D2 receptor antagonist, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission. This action is believed to alleviate symptoms such as hallucinations and delusions.[1]

Serotonin 5-HT2A Receptor Antagonism

Risperidone exhibits a high affinity for 5-HT2A receptors. The antagonism of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also reduce the likelihood of extrapyramidal side effects by modulating dopamine release in certain brain regions. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, and its activation leads to the hydrolysis of PIP2 into IP3 and DAG, ultimately increasing intracellular calcium.[20][21]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive data for the mesylate salt is still emerging, the provided information on the base compound, coupled with detailed experimental protocols, offers a robust starting point for researchers. The visualization of its primary signaling pathways further elucidates its mechanism of action. Continued investigation into the specific properties of the mesylate salt will be critical for the continued development and optimization of risperidone-based therapeutics.

References

- 1. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. Risperidone - Wikipedia [en.wikipedia.org]

- 3. japsonline.com [japsonline.com]

- 4. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jrmds.in [jrmds.in]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Showing Compound Risperidone (FDB023591) - FooDB [foodb.ca]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. ijrpns.com [ijrpns.com]

- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 20. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Yield Optimization of Risperidone Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone, an atypical antipsychotic, is a cornerstone in the treatment of various psychiatric disorders. Its synthesis, particularly the formation of the mesylate salt to enhance its pharmaceutical properties, is a subject of significant interest in medicinal and process chemistry. This technical guide provides a comprehensive overview of the predominant synthesis pathways for risperidone, with a detailed focus on the optimization of reaction yields. It includes step-by-step experimental protocols for the key transformations, quantitative data presented in comparative tables, and visual representations of the synthetic workflows to facilitate a deeper understanding of the process.

Introduction

Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a potent antagonist of serotonin 5-HT2 and dopamine D2 receptors. The synthesis of risperidone has been approached through various routes, with the most commercially viable method involving the condensation of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide will dissect this primary synthetic route, explore an alternative pathway involving a Stille reaction, and detail the final salt formation to yield risperidone mesylate.

Primary Synthesis Pathway: Condensation Reaction

The most widely employed industrial synthesis of risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This pathway is favored for its efficiency and scalability.

In Vitro Metabolic Fate of Risperidone Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic fate of risperidone, an atypical antipsychotic medication. The document details the primary metabolic pathways, the enzymes responsible for its biotransformation, and the resulting metabolites. It also includes detailed experimental protocols for studying risperidone metabolism in vitro and presents quantitative data to support these findings.

Introduction to Risperidone Metabolism

Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1][2] The main metabolic pathway is the hydroxylation of risperidone to its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone).[1][2][3] This metabolite is pharmacologically active and contributes significantly to the overall therapeutic effect of the drug.[1][4] A minor metabolic pathway for risperidone is N-dealkylation.[1][2][3] The primary enzyme responsible for the formation of 9-hydroxyrisperidone is CYP2D6, with a smaller contribution from CYP3A4.[3][5]

Primary Metabolic Pathways of Risperidone

The in vitro metabolism of risperidone is characterized by two main pathways:

-

9-Hydroxylation: This is the most significant metabolic route, leading to the formation of 9-hydroxyrisperidone. This reaction is predominantly catalyzed by the CYP2D6 enzyme.[1][5] CYP3A4 also contributes to this pathway, but to a lesser extent.[5] Interestingly, there is a stereoselective nature to this hydroxylation; CYP2D6 is primarily responsible for the formation of (+)-9-hydroxyrisperidone, while CYP3A4 appears to be more involved in the formation of (-)-9-hydroxyrisperidone.[6][7]

-

N-Dealkylation: This is a minor pathway in the metabolism of risperidone.[1][2][3]

Other metabolites, such as 7-hydroxyrisperidone, have also been identified in in vitro studies.[6]

Below is a diagram illustrating the primary metabolic pathways of risperidone.

Quantitative Analysis of In Vitro Metabolism

In vitro studies using recombinant human cytochrome P450 enzymes have been conducted to quantify the contribution of different CYPs to the metabolism of risperidone. The following table summarizes the metabolic activities of the key enzymes in the formation of 9-hydroxyrisperidone.

| Enzyme | Metabolic Activity (pmol 9-hydroxyrisperidone / pmol CYP / min) | Reference |

| CYP2D6 | 7.5 | [1][8][9][10][11] |

| CYP3A4 | 0.4 | [1][8][9][10][11] |

| CYP3A5 | 0.2 | [1][11] |

Note: The above data was obtained from an in vitro study using a risperidone concentration of 100 µM.[8][9][10][11] More comprehensive kinetic parameters, such as Km and Vmax, are not consistently reported in the publicly available literature.

Experimental Protocols for In Vitro Metabolism Studies

The following is a generalized protocol for studying the in vitro metabolism of risperidone using human liver microsomes.

Materials and Reagents

-

Risperidone

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

9-hydroxyrisperidone analytical standard

Incubation Procedure

-

Preparation: Prepare a stock solution of risperidone in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired concentrations in the incubation buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and the risperidone solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

-

Sample Collection: Collect the supernatant for subsequent bioanalytical analysis.

The following diagram illustrates the general workflow for an in vitro risperidone metabolism experiment.

Bioanalytical Method: LC-MS/MS

The quantification of risperidone and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[12][13][14][15][16]

-

Chromatographic Separation:

-

Column: A C18 or a mixed-mode column is commonly used for the separation of risperidone and its metabolites.[13][15]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15][16] A gradient elution is often employed to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions for both the analytes and the internal standard. For example, a precursor-to-product ion transition for risperidone could be m/z 411.2 → 191.0, and for 9-hydroxyrisperidone, it could be m/z 427.2 → 207.0.[16]

-

Conclusion

The in vitro metabolic fate of risperidone is primarily governed by CYP2D6-mediated 9-hydroxylation, leading to the formation of its active metabolite, 9-hydroxyrisperidone. CYP3A4 also plays a role in this pathway, albeit to a lesser extent. A minor pathway of N-dealkylation also contributes to the biotransformation of risperidone. Understanding these metabolic pathways and the enzymes involved is crucial for predicting potential drug-drug interactions and for the development of new drug candidates. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct their own in vitro studies on risperidone metabolism.

References

- 1. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Degradation Profile of Risperidone Mesylate: A Technical Guide for Drug Development Professionals

An in-depth exploration into the identification and characterization of risperidone mesylate degradation products, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its stability profile.

This technical guide offers a detailed overview of the degradation pathways of this compound under various stress conditions. By summarizing key quantitative data, outlining experimental protocols, and visualizing critical workflows, this document serves as an essential resource for ensuring the safety, efficacy, and stability of risperidone-based pharmaceutical products.

Identified Degradation Products of Risperidone

Forced degradation studies are fundamental to understanding the intrinsic stability of a drug substance. Risperidone has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, revealing several key degradation products.[1][2][3] The primary identified degradants include:

-

9-Hydroxy Risperidone: A major active metabolite of risperidone, also formed under acidic and basic stress conditions.[4][5]

-

Risperidone N-oxide: A significant product of oxidative degradation.[4][5][6]

-

2-Hydroxybenzoyl-risperidone: Formed through the cleavage of the benzisoxazole ring, particularly observed in the presence of bacteria.[7]

-

3-[2-[4-[6-fluoro-1,3-benzoxazol-2-yl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one: An impurity detected in stability samples of risperidone tablets.[8]

Quantitative Analysis of Risperidone Degradation

The extent of risperidone degradation is highly dependent on the nature and duration of the stressor. The following tables summarize the quantitative data from various forced degradation studies, providing a comparative look at the drug's stability under different conditions.

Table 1: Summary of Risperidone Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Identified Degradation Products | Reference |

| Acid Hydrolysis | 0.1 M HCl | 12 hours | Room Temp. | Not specified | 9-Hydroxy Risperidone | [4][9] |

| Base Hydrolysis | 0.5 M NaOH | Not specified | Not specified | Not specified | 9-Hydroxy Risperidone | [4] |

| 0.1 M NaOH | 36 hours | Room Temp. | Not specified | Not specified | [9] | |

| Oxidative | 3% H₂O₂ | 5 minutes | Ambient | Significant | Risperidone N-oxide, two other degradants | [6][10] |

| 3% H₂O₂ | 6 hours | 80°C | 17.00% | Risperidone N-oxide | [6] | |

| Hydrogen Peroxide | Not specified | Not specified | Fastest degradation rate | Risperidone N-oxide | ||

| Thermal | Dry Heat | 72 hours | 105°C | Not specified | Not specified | [10] |

| Dry Heat | 6 hours | 80°C | 17.00% | Not specified | [6] | |

| Photolytic | Room Light | 8 days | Room Temp. | 35.00% | Not specified | [6] |

| Photolytic Chamber | Not specified | 1.2 million lux/hour | Not specified | Not specified | [10] |

Experimental Protocols for Degradation Studies

Reproducible and robust analytical methods are crucial for the identification and quantification of degradation products. Below are detailed methodologies for key experiments cited in the literature.

Forced Degradation (Stress) Studies

These studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and establish degradation pathways.

-

Acid Hydrolysis: 100 mg of Risperidone is dissolved in 10 mL of 0.1 M hydrochloric acid and stirred for 12 hours at room temperature. A 2 mL aliquot is then neutralized with 0.2 mL of 0.1 M sodium hydroxide and diluted to 100 mL.[9]

-

Base Hydrolysis: 100 mg of Risperidone is dissolved in 10 mL of 0.1 M sodium hydroxide and stirred for 36 hours at room temperature. A 2 mL aliquot is then neutralized with 0.2 mL of 0.1 M hydrochloric acid and diluted to 100 mL.[9]

-

Oxidative Degradation: 3.5 mL of 3% hydrogen peroxide is added to a sample solution of risperidone and kept at ambient temperature for 5 minutes before analysis.[10]

-

Thermal Degradation: A sample of risperidone is kept at 105°C for 72 hours.[10]

-

Photolytic Degradation: A sample of risperidone is placed in a photolytic chamber at 1.2 million lux/hour.[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for separating and quantifying risperidone and its degradation products.[1][9][10]

-

Column: Waters XTerra RP8 (250 x 4.6 mm), 5µm particle size.[10]

-

Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH 3.5 ± 0.05, adjusted with ortho-phosphoric acid), methanol, and acetonitrile in a ratio of 65:15:20 (v/v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV at 276 nm.[10]

-

Injection Volume: 10 µL.[10]

-

Column Temperature: 25°C (ambient).[10]

Visualization of Key Processes

Diagrams are provided below to illustrate the workflow for degradation product identification and the known degradation pathways of risperidone.

References

- 1. Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial degradation of risperidone and paliperidone in decomposing blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification, isolation and characterization of potential degradation product in risperidone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

Risperidone Mesylate: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of risperidone, a pivotal atypical antipsychotic medication. By dissecting its molecular structure into three key components—the benzisoxazole moiety, the piperidine linker, and the pyridopyrimidine group—this document elucidates how chemical modifications influence its pharmacological profile, primarily its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This guide provides a comprehensive overview of the synthetic strategies, experimental methodologies, and downstream signaling effects that underpin the therapeutic efficacy of risperidone and its analogs.

Introduction: The Clinical Significance of Risperidone

Risperidone is a second-generation antipsychotic agent widely prescribed for the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its clinical success stems from its "atypical" antipsychotic profile, characterized by a strong antagonism of serotonin 5-HT2A receptors and a slightly less potent, but still significant, antagonism of dopamine D2 receptors.[2][3] This dual-receptor antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics.[4] The primary active metabolite of risperidone, 9-hydroxyrisperidone (paliperidone), exhibits a similar pharmacological profile and contributes significantly to the overall therapeutic effect.[1][2]

Core Molecular Structure and Pharmacophore

The chemical structure of risperidone, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, can be conceptually divided into three key pharmacophoric elements:

-

Benzisoxazole Moiety: This heterocyclic system is crucial for high-affinity binding to both D2 and 5-HT2A receptors.

-

Piperidine Linker: This central ring connects the benzisoxazole and pyridopyrimidine moieties and its substitutions can modulate receptor affinity and selectivity.

-

Pyridopyrimidine Moiety: This bicyclic system also plays a significant role in receptor interaction and influences the overall physicochemical properties of the molecule.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the risperidone structure have provided valuable insights into the molecular determinants of its receptor binding affinities. The following sections summarize the key SAR findings for each molecular component, with quantitative data presented in Table 1.

Modifications of the Benzisoxazole Moiety

The 6-fluoro-1,2-benzisoxazole ring is a critical component for the antipsychotic activity of risperidone.

-

Fluorine Substitution: The fluorine atom at the 6-position of the benzisoxazole ring is essential for high-affinity binding to both D2 and 5-HT2A receptors. Removal or replacement of this fluorine with other substituents generally leads to a significant decrease in potency.

-

Ring Analogs: Replacement of the benzisoxazole ring with other heterocyclic systems, such as benzisothiazole, can alter receptor affinity. For instance, substituting the oxygen atom with sulfur (to form a benzisothiazole) and modifying substituents can shift the affinity profile. Studies on related benzisoxazole derivatives have shown that substitutions at other positions can also impact receptor binding. For example, the introduction of nitro or amino groups at the 6-position of a related benzo[d]isothiazole scaffold was found to decrease affinity for D2, 5-HT2A, D3, and 5-HT1A receptors, while a chlorine substitution increased D3 receptor affinity.[5]

Modifications of the Piperidine Linker

The central piperidine ring serves as a scaffold to correctly orient the benzisoxazole and pyridopyrimidine moieties within the receptor binding pockets.

-

Deconstruction of the Linker: Studies on "deconstructed" analogs of risperidone have revealed the importance of the piperidine and benzisoxazole rings for 5-HT2A receptor antagonism. Analogs containing only these two components (RHV-006 and RHV-008) act as partial agonists and effectively antagonize the effects of serotonin.[6]

-

N-Substitution: Modification of the piperidine nitrogen can influence receptor binding. In a series of piperidine-based analogs of cocaine, replacement of the N-methyl group with phenylalkyl groups led to changes in activity at serotonin and dopamine transporters.[7] While not directly risperidone analogs, these findings highlight the sensitivity of receptor interactions to modifications at this position.

Modifications of the Pyridopyrimidine Moiety

The pyridopyrimidine group contributes to the overall binding affinity and pharmacokinetic properties of risperidone.

-

Removal of the Pyridopyrimidine Moiety: Deconstructed analogs lacking the pyridopyrimidine portion but retaining the piperidine and benzisoxazole rings still exhibit significant 5-HT2A receptor activity, indicating the primary importance of the latter two moieties for this specific interaction.[6] However, the complete risperidone structure is necessary for its full spectrum of activity and optimal binding to both D2 and 5-HT2A receptors.

Quantitative SAR Data

The following table summarizes the receptor binding affinities (Ki values) for risperidone and its key metabolite, paliperidone, at various neurotransmitter receptors.

| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | α2-adrenergic (Ki, nM) | H1 (Ki, nM) |

| Risperidone | 3.13[8] | 0.16[8] | 0.8[8] | 7.54[8] | 2.23[8] |

| Paliperidone (9-hydroxyrisperidone) | ~3-4 | Similar to risperidone | - | - | - |

Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of risperidone.

Radioligand Binding Assays

This protocol is adapted from established methods for measuring D2 receptor binding using [3H]raclopride.[9][10]

Materials:

-

Radioligand: [3H]raclopride (specific activity ~70-85 Ci/mmol)

-

Non-specific binding agent: Sulpiride (10 µM)

-

Tissue source: Rat striatal membranes or cells expressing recombinant human D2 receptors.

-

Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% bovine serum albumin (BSA), pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Tissue Preparation: Homogenize rat striatum in ice-cold incubation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh incubation buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of incubation buffer (for total binding) or 50 µL of 10 µM sulpiride (for non-specific binding).

-

50 µL of various concentrations of the test compound (e.g., risperidone analogs) or vehicle.

-

50 µL of [3H]raclopride (final concentration ~1-2 nM).

-

50 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).

-

-

Incubation: Incubate the plate at room temperature (or 30°C[11]) for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is based on methods using [3H]ketanserin as the radioligand.[12][13]

Materials:

-

Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol)

-

Non-specific binding agent: Mianserin (1 µM) or unlabeled ketanserin (1 µM).

-

Tissue source: Rat frontal cortex membranes or cells expressing recombinant human 5-HT2A receptors.

-

Incubation buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Tissue Preparation: Prepare membranes from rat frontal cortex as described for the D2 receptor assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of incubation buffer (for total binding) or 50 µL of 1 µM mianserin (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of [3H]ketanserin (final concentration ~0.5-1 nM).

-

50 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Rapidly filter and wash the samples as described for the D2 receptor assay.

-

Scintillation Counting: Determine the amount of bound radioactivity by liquid scintillation counting.

-

Data Analysis: Calculate specific binding, IC50, and Ki values as described for the D2 receptor assay.

In Vivo Behavioral Assays

The PPI test is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can restore PPI deficits.[14][15]

Apparatus:

-

A startle chamber consisting of a small animal enclosure mounted on a platform that detects movement.

-

A speaker to deliver acoustic stimuli.

-

A computer to control the stimuli and record the startle response.

Procedure:

-

Acclimation: Place the animal (rat or mouse) in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 65-70 dB).[16]

-

Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms duration) to habituate the animal's startle response.[16]

-

Test Session: Present a series of trials in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms).

-

Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB, 20 ms) presented 30-120 ms before the startle pulse.

-

No-stimulus trials: Background noise only.

-

-

Data Recording: Record the amplitude of the startle response for each trial.

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

The CAR test assesses the ability of a drug to suppress a learned avoidance response, a hallmark of antipsychotic activity.[17][18]

Apparatus:

-

A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.

-

A conditioned stimulus (CS) source (e.g., a light or a tone).

-

A computer to control the stimuli and record the animal's responses.

Procedure:

-

Training: Place the animal (rat) in one compartment of the shuttle box. Present the CS (e.g., a light) for a fixed duration (e.g., 10 seconds). If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends. If the animal fails to move, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor until the animal escapes to the other compartment (an escape response). Repeat for a set number of trials per day for several days until a stable baseline of avoidance responding is achieved.

-

Drug Testing: Administer the test compound (e.g., risperidone) or vehicle to the trained animals. After a predetermined time, place the animals back in the shuttle box and conduct a test session as in the training phase.

-

Data Recording: Record the number of avoidance responses, escape responses, and escape failures for each animal.

-

Data Analysis: Compare the number of avoidance responses in the drug-treated group to the vehicle-treated group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Signaling Pathways and Visualizations

Risperidone exerts its therapeutic effects by modulating downstream signaling cascades initiated by D2 and 5-HT2A receptor blockade.

Dopamine D2 Receptor Signaling

D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[19] Antagonism of D2 receptors by risperidone blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability.

References

- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 7. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro receptor binding characteristics of the new dopamine D2 antagonist [125I]NCQ-298: methodological considerations of high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ja.brc.riken.jp [ja.brc.riken.jp]

- 15. Pre-pulse Inhibition [augusta.edu]

- 16. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]

Chemical stability of Risperidone mesylate under laboratory conditions

An In-depth Technical Guide to the Chemical Stability of Risperidone Mesylate under Laboratory Conditions

This technical guide provides a comprehensive overview of the chemical stability of this compound under various laboratory-induced stress conditions. The information presented is collated from a number of scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the degradation pathways and developing stable pharmaceutical formulations.

Overview of Risperidone Stability

Risperidone, an atypical antipsychotic, can degrade under various environmental conditions, including exposure to acid, base, oxidation, heat, and light.[1][2] Forced degradation studies are crucial in identifying the potential degradation products and understanding the intrinsic stability of the drug molecule.[3][4] These studies are typically conducted according to the International Conference on Harmonisation (ICH) guidelines.[5][6] The primary analytical technique for assessing the stability of risperidone is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.[7][8][9]

Degradation Pathways

The most significant degradation pathways for risperidone identified in laboratory studies are oxidation and, to a lesser extent, hydrolysis.

-

Oxidative Degradation: Risperidone is particularly susceptible to oxidation, which primarily leads to the formation of Risperidone N-oxide.[1][10][11] This is often considered the major degradation product under oxidative stress.[1]

-

Hydrolytic Degradation: Under acidic and basic conditions, risperidone can undergo hydrolysis to form 9-hydroxyrisperidone.[1] Some studies also suggest that a primary degradation pathway involves the cleavage of the benzisoxazole moiety, which would lead to the formation of 2-hydroxybenzoyl derivatives.[4][12]

The following diagram illustrates the primary degradation pathways of risperidone.

Summary of Forced Degradation Studies

The stability of risperidone has been evaluated under various stress conditions as summarized in the tables below. These tables provide a comparative view of the extent of degradation observed in different studies.

Table 1: Summary of Degradation under Hydrolytic Conditions

| Study Reference | Acidic Conditions | Basic Conditions | % Degradation (Acid) | % Degradation (Base) | Major Degradants |

| [3] | 5N HCl, reflux for 10 hrs | 5N NaOH, reflux for 10 hrs | Not specified | Not specified | Not specified |

| 0.5 M HCl | 0.5 M NaOH | k = 0.0334 h⁻¹ | k = 0.0692 h⁻¹ | Unidentified products | |

| [1] | Not specified | Not specified | Not specified | Not specified | 9-Hydroxyrisperidone |

Table 2: Summary of Degradation under Oxidative Conditions

| Study Reference | Oxidative Conditions | % Degradation | Major Degradants |

| [3] | 3% H₂O₂, ambient temp, 5 min | Drug undergoes oxidative degradation only | Not specified |

| [10] | 3% H₂O₂, room temp, 6 hrs | Steep fall in drug peak area | N-oxide of risperidone |

| [9] | 3% H₂O₂ | Two degradation products observed | Not specified |

| [1] | Not specified | Not specified | N-oxide of risperidone |

| H₂O₂ | k = 0.0926 h⁻¹ | Unidentified product |

Table 3: Summary of Degradation under Photolytic and Thermal Conditions

| Study Reference | Photolytic Conditions | Thermal Conditions | % Degradation (Photo) | % Degradation (Thermal) |

| [3] | 1.2 million lux hours | 105°C for 72 hrs | Not specified | Not specified |

| [10] | Room light for 8 days | 80°C for 6 hours | 35.00% | 17.00% |

| [6] | Visible or UV stress | 50, 70, and 100°C | No degradation | No degradation |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for reproducible results. Below are generalized protocols based on the cited literature.

4.1. General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study of risperidone.

4.2. Hydrolytic Degradation (Acid and Base)

-

Preparation: Accurately weigh 25 mg of risperidone and transfer to a 50 mL volumetric flask.[3]

-

Acid Hydrolysis: Add 10 mL of 5N hydrochloric acid.[3]

-

Base Hydrolysis: In a separate flask, add 10 mL of 5N sodium hydroxide.[3]

-

Reflux: Reflux the solutions on a water bath for 10 hours.[3]

-

Neutralization: After cooling, neutralize the acidic solution with an equivalent amount of base and the basic solution with an equivalent amount of acid.[3]

-

Dilution: Dilute the neutralized solutions to a suitable concentration with the mobile phase before injection into the HPLC system.[3]

4.3. Oxidative Degradation

-

Preparation: Prepare a solution of risperidone in a suitable solvent.

-

Oxidation: Add 3.5 mL of 3% hydrogen peroxide.[3]

-

Incubation: Keep the sample at ambient temperature for a specified period (e.g., 5 minutes to 6 hours).[3][10]

-

Analysis: Analyze the sample directly or after appropriate dilution.

4.4. Thermal Degradation

-

Preparation: Place the solid drug substance or a solution in a thermostatically controlled oven.

-

Exposure: Expose the sample to a high temperature (e.g., 105°C) for an extended period (e.g., 72 hours).[3]

-

Analysis: After cooling, dissolve and dilute the sample for analysis.

4.5. Photolytic Degradation

-

Preparation: Place the drug substance (solid or in solution) in a photostability chamber.

-

Exposure: Expose the sample to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

-

Analysis: Analyze the sample after the exposure period.

Analytical Methodologies

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition 1[5] | Condition 2[3] | Condition 3[9] |

| Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm) | Not specified | Purosphere STAR RP-18e (250 x 4.5 mm, 5µ) |

| Mobile Phase | Methanol: Acetonitrile (80:20, v/v) | Not specified | Water: Glacial Acetic Acid 0.50 %: Triethylamine 0.80 %: Acetonitrile (65.00: 0.32: 0.52: 34.16, v/v) |

| Flow Rate | 1 mL/min | 1.0 mL/min | Not specified |

| Detection | UV at 280 nm | 276 nm | LC/DAD at 294 nm |

| Retention Time | 3.35 ± 0.01 min | Not specified | 3.5 min |

5.1. Method Validation

As per ICH guidelines, the analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Table 5: Summary of Analytical Method Validation Parameters

| Parameter | Study 1[5] | Study 2[13] | Study 3[2] |

| Linearity Range | 10–60 µg/mL | 40-80 µg/mL | 100-700 ng/spot (HPTLC) |

| Correlation Coefficient (r²) | 0.998 | 0.9999 | 0.996 |

| LOD | 1.79 µg/mL | 0.0039 µg/ml | 46.56 ng/spot |

| LOQ | 5.44 µg/mL | 0.0119 µg/ml | 141.12 ng/spot |

| Accuracy (% Recovery) | Not specified | 99.83% - 100.35% | 99.08-99.95 % |

| Precision (%RSD) | < 2% | < 2% | < 2% (inter-day) |

Conclusion

This technical guide summarizes the key findings on the chemical stability of this compound from various scientific studies. Risperidone is most susceptible to oxidative degradation, leading to the formation of its N-oxide. It also undergoes hydrolysis under acidic and basic conditions to form 9-hydroxyrisperidone and other cleavage products. The drug shows varied stability under thermal and photolytic stress. The provided experimental protocols and analytical method parameters offer a solid foundation for researchers and drug development professionals to design and execute their own stability studies for risperidone-containing formulations. A thorough understanding of these degradation pathways is paramount for the development of stable, safe, and effective pharmaceutical products.

References

- 1. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]

- 7. Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jopir.in [jopir.in]

- 13. erpublications.com [erpublications.com]

A Technical Guide to the Solubility of Risperidone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of risperidone in various common organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) like risperidone is a critical factor in its entire lifecycle, from synthesis and purification to formulation and bioavailability.[1] This document compiles quantitative data from peer-reviewed literature, details the experimental protocols used to obtain this data, and visualizes key processes and relationships to support drug development and research activities.

While the specific salt form, risperidone mesylate, is of interest, the most comprehensive and systematic solubility data available in the scientific literature pertains to the thermodynamically stable polymorph, Risperidone (Form I) .[1][2] This guide will focus on this well-characterized form, supplemented with data for risperidone from other sources.

Quantitative Solubility Data

The solubility of risperidone has been determined in a range of organic solvents. The data presented below is collated from multiple sources, with detailed temperature-dependent data for Risperidone (Form I) and approximate room-temperature data for risperidone of unspecified form.

Temperature-Dependent Solubility of Risperidone (Form I)

The following table summarizes the mole fraction solubility of Risperidone (Form I) in nine different organic solvents at temperatures ranging from 278.15 K (5°C) to 323.15 K (50°C). This data is derived from a detailed study using a gravimetric method.[1][2] Solutions in all solvents were found to exhibit a positive deviation from Raoult's law, with the highest solubility observed in toluene, an aprotic, apolar solvent.[2][3]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Ethyl Acetate | Toluene |

| 278.15 | 0.00161 | 0.00067 | 0.00094 | 0.00049 | 0.00109 | 0.00057 | 0.00073 | 0.00201 |

| 283.15 | 0.00201 | 0.00084 | 0.00118 | 0.00062 | 0.00136 | 0.00073 | 0.00094 | 0.00252 |

| 288.15 | 0.00249 | 0.00106 | 0.00148 | 0.00078 | 0.00169 | 0.00093 | 0.00120 | 0.00314 |

| 293.15 | 0.00307 | 0.00133 | 0.00185 | 0.00099 | 0.00209 | 0.00118 | 0.00153 | 0.00389 |

| 298.15 | 0.00378 | 0.00166 | 0.00231 | 0.00125 | 0.00258 | 0.00150 | 0.00194 | 0.00481 |

| 303.15 | 0.00463 | 0.00208 | 0.00287 | 0.00158 | 0.00318 | 0.00190 | 0.00246 | 0.00592 |

| 308.15 | 0.00566 | 0.00261 | 0.00356 | 0.00200 | 0.00392 | 0.00241 | 0.00311 | 0.00726 |

| 313.15 | 0.00690 | 0.00326 | 0.00440 | 0.00252 | 0.00481 | 0.00304 | 0.00392 | 0.00888 |

| 318.15 | 0.00839 | 0.00407 | 0.00543 | 0.00318 | 0.00590 | 0.00385 | 0.00494 | 0.01081 |

| 323.15 | 0.01017 | 0.00507 | 0.00668 | 0.00399 | 0.00722 | 0.00487 | 0.00621 | 0.01313 |

| Source: Adapted from Nordström and Rasmuson, Fluid Phase Equilibria, 2014.[1][2][3] |

Approximate Solubility of Risperidone in Other Solvents

The following data represents approximate solubility values for risperidone in other common laboratory solvents. These are often used for preparing stock solutions.

| Solvent | Approximate Solubility (mg/mL) |

| DMSO | 2 mg/mL |

| Ethanol | 0.3 mg/mL |

| Dimethylformamide (DMF) | 0.1 mg/mL |

| Source: Cayman Chemical Product Information.[4][5] |

Factors Influencing Risperidone Solubility

The dissolution of a solid solute like risperidone into a solvent is a complex process governed by the physicochemical properties of both the solute and the solvent, as well as by external conditions such as temperature.

Caption: Key factors influencing the equilibrium solubility of risperidone.

Experimental Protocols

Accurate solubility determination relies on robust and well-defined experimental methodologies. The two most common methods are the gravimetric analysis and the shake-flask method.

Gravimetric Method for Risperidone (Form I)

The highly detailed, temperature-dependent data presented above was obtained using a rigorous gravimetric method.[1][2][6]

-

Sample Preparation : An excess amount of Risperidone (Form I) solid is added to a known mass of the selected pure organic solvent in a sealed glass vial.

-

Equilibration : The vials are placed in a temperature-controlled shaker bath and agitated at a constant temperature (e.g., 298.15 K) for an extended period (typically >24 hours) to ensure solid-liquid equilibrium is reached.

-

Phase Separation : After equilibration, agitation is stopped, and the vials are left in the bath to allow the undissolved solid to sediment.

-

Sampling & Analysis : A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to prevent any solid particles from being transferred.

-

Solvent Evaporation : The collected sample is accurately weighed and then placed in a vacuum oven at a moderate temperature until the solvent has completely evaporated.

-

Quantification : The mass of the remaining solid risperidone is measured. The solubility is then calculated as the mass of the solute per mass of the solvent (e.g., g/kg) or converted to other units like mole fraction.

General Shake-Flask Protocol for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility and is considered the gold standard.[7][8]

Caption: Standard experimental workflow for the shake-flask solubility method.

Protocol Steps:

-

Preparation : Add an excess amount of the solid compound to a vial containing a precise volume of the solvent or buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.[7]

-

Equilibration : Seal the vials and place them in an orbital shaker or tumbling device within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24 to 72 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation : Once equilibrium is achieved, separate the saturated solution (supernatant) from the excess solid. This is commonly done by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a low-binding syringe filter (e.g., 0.45 µm PVDF).[9]

-

Analysis : Dilute the clear supernatant with an appropriate solvent and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[7]

-

Calculation : Determine the solubility based on the measured concentration and the dilution factor used.

Conclusion

The solubility of risperidone in organic solvents is temperature-dependent and varies significantly with the properties of the solvent.[2] The most extensive data is available for the stable polymorph, Risperidone Form I, which shows the highest solubility in toluene and the lowest in 2-propanol among the nine solvents tested systematically.[1] The provided data tables and experimental protocols offer a valuable resource for pharmaceutical scientists engaged in the formulation, crystallization, and analytical development of risperidone-based products. Adherence to robust methodologies, such as the gravimetric or shake-flask methods, is essential for generating accurate and reproducible solubility data.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of risperidone and solubility in pure organic solvents [diva-portal.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Risperidone in Biological Samples

Introduction

Risperidone is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Monitoring its concentration in biological matrices such as plasma or serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient compliance. This document provides a detailed protocol for the analysis of risperidone in biological samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The method is sensitive, specific, and has been validated for accuracy and precision.

Principle

The method involves the extraction of risperidone from a biological matrix, typically plasma or serum, followed by chromatographic separation on a C18 or C8 reversed-phase column. An isocratic mobile phase consisting of an organic solvent and an aqueous buffer is used for elution. The detection and quantification of risperidone are performed using a UV detector at a wavelength where the drug exhibits maximum absorbance, commonly between 234 nm and 280 nm.

Experimental Protocols

Preparation of Reagents and Solutions

-

Mobile Phase Preparation (Example): A common mobile phase consists of a mixture of acetonitrile and a potassium dihydrogen phosphate buffer. For instance, a mobile phase can be prepared by mixing acetonitrile and 0.05 M potassium dihydrogen phosphate (pH 6.5) in a 45:55 (v/v) ratio.[1] The resulting solution should be filtered through a 0.45 µm membrane filter and degassed by sonication for at least 15 minutes before use.[2]

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of risperidone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to create calibration standards.

-

Internal Standard (IS) Solution (Optional but Recommended): A suitable internal standard, such as chlordiazepoxide, can be used to improve method precision.[3] Prepare a stock solution of the IS in methanol, which can then be diluted to a working concentration (e.g., 25 µg/mL).[3]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for extracting risperidone from human serum.[4]

-

Column Conditioning: Condition a solid-phase extraction column (e.g., Waters OASIS® HLB 30mg 1cc) according to the manufacturer's instructions.[4] This typically involves washing with methanol followed by equilibration with water.

-

Sample Loading: To 1 mL of serum or plasma sample, add the internal standard (if used). Vortex mix the sample. Load the entire sample onto the conditioned SPE column.

-

Washing: Wash the column with a suitable solvent (e.g., water or a low percentage of organic solvent) to remove endogenous interferences.

-

Elution: Elute risperidone and the internal standard from the column using an appropriate elution solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 50-100 µL) of the mobile phase.

-

Injection: Vortex the reconstituted sample and inject a fixed volume (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions

The following table summarizes typical HPLC-UV conditions for risperidone analysis. Researchers may need to optimize these conditions based on their specific instrumentation and column.

| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |

| HPLC System | HPLC with UV Detector | Shimadzu LC-2010 | Waters HPLC with UV Detector |

| Column | Supelcosil LC8 DB (250mm x 4.6mm, 5µm)[3] | C18 (150 x 4.6mm, 5µm)[2] | Waters XTerra RP-18 (150 x 4.6mm, 5µm)[4] |

| Mobile Phase | Methanol: 0.1M Ammonium Acetate pH 5.5 (60:40 v/v)[3] | Methanol:Acetonitrile:KH2PO4 (60:10:30 v/v/v)[2] | Acetonitrile: 50mM KH2PO4 pH 3.4 (27:73 v/v)[4] |

| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[2] | 1.0 mL/min[4] |

| Injection Volume | 20 µL | 20 µL[2] | 95 µL[4] |

| Column Temp. | 40°C[3] | Ambient[2] | 32°C[4] |

| UV Wavelength | 274 nm[3] | 234 nm[2] | 278 nm[4] |

| Run Time | ~10 min | 10 min[2] | Not Specified |

| Retention Time | ~5.89 min[3] | ~3.85 min[2] | Not Specified |

Data Presentation

The performance of the HPLC-UV method for risperidone quantification is summarized below. The data is compiled from various validated methods.

Table 1: Linearity and Detection Limits

| Parameter | Reported Value 1 | Reported Value 2 | Reported Value 3 |

| Linearity Range | 4.0–275.0 µg/mL[3] | 1–100 µg/mL[1] | 2–100 ng/mL[4] |

| Correlation Coeff. (r²) | > 0.999[3] | > 0.9999[1] | > 0.999[4] |

| LOD | 0.48 µg/mL[3] | 0.001 µg/mL[1] | 1 ng/mL[4] |

| LOQ | 1.59 µg/mL[3] | 0.01 µg/mL[1] | 2 ng/mL[4] |

Table 2: Accuracy and Precision